molecular formula C9H11Cl2N B1419732 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 799274-05-8

5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B1419732
CAS No.: 799274-05-8
M. Wt: 204.09 g/mol
InChI Key: ZEVFLDYXWYXNIX-UHFFFAOYSA-N
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Description

5-Chloro-1,2,3,4-Tetrahydroisoquinoline Hydrochloride is a complex chemical compound with potential applications in organic chemistry and pharmaceuticals . It is part of the large group of natural products known as 1,2,3,4-tetrahydroisoquinolines (THIQ), which form an important class of isoquinoline alkaloids . These compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Molecular Structure Analysis

The molecular formula of this compound is C9H11Cl2N . It has an average mass of 204.096 Da and a monoisotopic mass of 203.026855 Da .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not explicitly mentioned in the literature, THIQ based compounds are known to exert diverse biological activities . This suggests that they may undergo a variety of chemical reactions, depending on the specific conditions and reactants present.

Scientific Research Applications

Antiglioma Activity

A study revealed that certain 1,2,3,4-tetrahydroisoquinoline (THI) derivatives, specifically Compound 1, displayed selective growth inhibition of C6 glioma cells, sparing normal astrocytes. This compound showed potential in treating human gliomas and other tumor cell lines, suggesting its use in clinical settings for treating gliomas (Mohler et al., 2006).

Dopamine D-1 Antagonist Activity

Research on isomeric 4-(chlorohydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines evaluated them as dopamine D-1 antagonists. The study concluded that certain isomers showed similar potencies as D-1 antagonists, indicating their potential role in modulating dopamine-related functions (Riggs et al., 1987).

Analgesic and Anti-Inflammatory Effects

A 2022 study highlighted the analgesic and anti-inflammatory properties of a specific tetrahydroisoquinoline derivative. This compound demonstrated significant effects in thermal and chemical irritation models, suggesting its potential as a non-narcotic analgesic in medical practice (Rakhmanova et al., 2022).

Local Anesthetic Activity

Another study focused on the synthesis of 1-aryl-tetrahydroisoquinolines and their local anesthetic properties. The compounds showed high local anesthetic activity and varied toxicity, underlining the need for further investigation as potential drug candidates (Azamatov et al., 2023).

PET Imaging Ligands

New carbon-11 and fluorine-18 labeled N-acetyl-1-aryl-tetrahydroisoquinoline derivatives were synthesized for use as positron emission tomography (PET) AMPA receptor ligands, aimed at imaging brain diseases (Gao et al., 2006).

Safety and Hazards

The safety information available indicates that 5-Chloro-1,2,3,4-Tetrahydroisoquinoline Hydrochloride may pose certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

Biochemical Analysis

Biochemical Properties

5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride plays a role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain enzymes involved in neurotransmitter synthesis and degradation, potentially affecting the levels of neurotransmitters in the brain. Additionally, this compound may bind to specific receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can impact the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This compound can also induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions result in alterations in cellular function and behavior, highlighting the importance of this compound in biochemical research .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions but may degrade over time when exposed to light or heat. Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes, necessitating careful consideration of experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating neurotransmitter levels or enhancing cognitive function. Higher doses can lead to toxic or adverse effects, including neurotoxicity and behavioral changes. Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism. For example, it may inhibit or activate enzymes involved in the synthesis or degradation of neurotransmitters, thereby modulating their levels in the brain. Understanding the metabolic pathways of this compound is crucial for elucidating its biochemical effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. Additionally, this compound can accumulate in certain cellular compartments, influencing its localization and activity. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in research and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence cellular energy production and metabolism. Understanding the subcellular localization of this compound is crucial for elucidating its biochemical effects and potential therapeutic uses .

Properties

IUPAC Name

5-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN.ClH/c10-9-3-1-2-7-6-11-5-4-8(7)9;/h1-3,11H,4-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVFLDYXWYXNIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662876
Record name 5-Chloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

799274-05-8
Record name 5-Chloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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